N'-(4-methoxyphenyl)-N-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
This compound is an ethanediamide derivative featuring a 4-methoxyphenyl group and a 4-methylbenzenesulfonyl (tosyl)-substituted pyrrolidine moiety. The ethanediamide backbone (N-C(=O)-C(=O)-N) provides rigidity, while the pyrrolidine ring introduces conformational flexibility. The 4-methoxy group on the phenyl ring enhances solubility via polarity, and the tosyl group may influence binding interactions in biological systems, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-5-11-19(12-6-15)30(27,28)24-13-3-4-17(24)14-22-20(25)21(26)23-16-7-9-18(29-2)10-8-16/h5-12,17H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXIKIDMHWMOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-methoxyphenyl)-N-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is C21H25N3O5S, and it has garnered attention for its biological activity, particularly in the context of antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a sulfonamide group, and various aromatic moieties, which contribute to its biological interactions. The structural complexity is reflected in its molecular weight of 431.5 g/mol and a purity typically around 95%.
Biological Activity Overview
Research on this compound has primarily focused on its antibacterial and anti-inflammatory activities. The following sections detail the findings from various studies regarding its biological effects.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using the agar disc-diffusion method, revealing that certain derivatives showed high inhibition potency against Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Derivative | Target Bacteria | Inhibition Zone (mm) | Concentration (mM) |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 20 | 1 |
| Derivative B | Escherichia coli | 18 | 1 |
| Derivative C | Pseudomonas aeruginosa | 15 | 1 |
These results indicate that modifications to the core structure can enhance antibacterial efficacy, making it a candidate for further development in treating resistant bacterial strains .
Anti-inflammatory Activity
In addition to its antibacterial properties, the compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate conditions such as arthritis or other inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study involving human peripheral blood mononuclear cells (PBMCs) treated with the compound demonstrated a significant reduction in the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS).
Table 2: Cytokine Inhibition by this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 150 | 90 | 40% |
| IL-6 | 200 | 120 | 40% |
These findings suggest that the compound may be beneficial in managing inflammatory responses, potentially leading to therapeutic applications in chronic inflammatory conditions .
The precise mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary data suggest that it may interact with specific cellular pathways involved in inflammation and bacterial resistance.
Comparison with Similar Compounds
Ethanediamide Derivatives
N-(4-Methoxyphenyl)-N′-{2-[4-(4-Methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide () :
- Structural Differences : Replaces the pyrrolidine ring with a piperazine group, introducing an additional nitrogen atom and altering ring size (6-membered vs. 5-membered).
- Functional Implications : Piperazine’s basic nitrogen may enhance water solubility, while the 4-methylbenzoyl group adds hydrophobicity. The larger ring size could affect binding pocket compatibility in target proteins .
N-[(2-Methoxy-4-Methylphenyl)methyl]-N'-[2-(5-Methylpyridin-2-yl)ethyl]ethanediamide () :
Sulfonamide-Containing Compounds
- (S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)methyl)-4-Methylbenzenesulfonamide (): Key Similarity: Shares the 4-methylbenzenesulfonyl group. Key Difference: Lacks the ethanediamide backbone; instead, it has a chiral benzylic sulfonamide.
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): Combines a sulfonamide with a pyrazolopyrimidine core. The fluorinated aromatic groups may enhance metabolic stability compared to the methoxy group in the target compound. Reported melting point (175–178°C) suggests higher crystallinity, possibly due to stronger intermolecular interactions .
Piperidine/Pyrrolidine Derivatives
- 4-Methoxybutyrylfentanyl () :
- A butanamide with a 4-methoxyphenyl group and piperidine. While structurally distinct, the shared 4-methoxy motif highlights its role in modulating lipophilicity. The compound’s appearance as a white powder contrasts with sulfonamide analogs, which often form crystalline solids, indicating differences in purification challenges .
Physicochemical and Spectral Data Comparison
Q & A
Q. What are the optimal synthetic routes for N'-(4-methoxyphenyl)-N-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the pyrrolidine ring, followed by sulfonylation and amidation. Key steps include:
- Sulfonylation : Reacting pyrrolidine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Amidation : Coupling the sulfonylated pyrrolidine with ethanediamide intermediates via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-methoxyphenyl group (δ 3.7–3.8 ppm for OCH) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (m/z 431.5 for [M+H]) and fragmentation patterns .
- IR Spectroscopy : Identifies sulfonyl (S=O stretching at ~1350–1150 cm) and amide (C=O at ~1650 cm) functional groups .
Q. What preliminary assays are recommended for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Solubility Profiling : Determine solubility in PBS/DMSO mixtures to ensure compatibility with biological assays .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. DCC) to enhance amide bond formation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity, particularly for sterically hindered intermediates .
- Protecting Group Strategy : Temporarily protect reactive amines (e.g., Boc or Fmoc) to prevent side reactions during sulfonylation .
Q. What strategies are effective in elucidating the compound’s biological targets and mechanism of action?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with putative targets (e.g., GPCRs or ion channels) .
- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing loss of compound efficacy in gene-edited cell lines .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Isosteric Replacement : Substitute the methoxyphenyl group with a trifluoromethoxy or ethoxy group to reduce oxidative metabolism .
- Deuterium Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to prolong half-life .
- Prodrug Design : Mask polar groups (e.g., amides) with ester or carbamate linkers for improved bioavailability .
Q. How to resolve discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
- Solvent Control Experiments : Verify that DMSO concentrations (<0.1%) do not artifactually modulate activity .
- Orthogonal Assays : Confirm hits using alternate methods (e.g., radiometric vs. fluorometric assays) to rule out false positives .
Q. What computational methods predict the compound’s interaction with potential protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in target active sites (e.g., COX-2 or β-secretase) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and hydration effects .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
